molecular formula C11H15N3O B2944205 4-(6-Cyclopropylpyridazin-3-yl)morpholine CAS No. 2034552-20-8

4-(6-Cyclopropylpyridazin-3-yl)morpholine

Cat. No.: B2944205
CAS No.: 2034552-20-8
M. Wt: 205.261
InChI Key: HQAULVHWYJDARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Cyclopropylpyridazin-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridazine ring substituted with a cyclopropyl group

Chemical Reactions Analysis

Types of Reactions: 4-(6-Cyclopropylpyridazin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

4-(6-Cyclopropylpyridazin-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Cyclopropylpyridazin-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 4-(6-Cyclopropylpyridazin-3-yl)morpholine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-9(1)10-3-4-11(13-12-10)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAULVHWYJDARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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